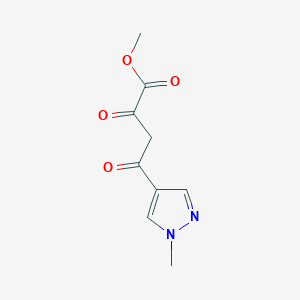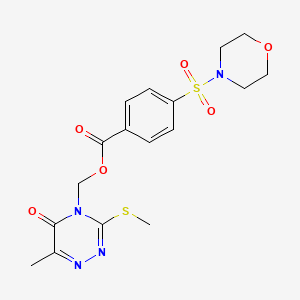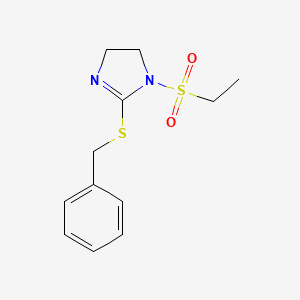
5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine, also known as IBZM, is a radioligand used in molecular imaging studies to visualize dopamine D2 receptors in the brain. It has been extensively studied for its potential applications in the diagnosis and treatment of various neurological disorders, including Parkinson’s disease, schizophrenia, and addiction.
作用機序
5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine binds to dopamine D2 receptors in the brain and acts as a competitive antagonist. It competes with dopamine for binding to the receptor and blocks its action. This results in a decrease in dopamine signaling in the brain, which has been linked to various neurological disorders.
Biochemical and Physiological Effects
5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine has been shown to have a number of biochemical and physiological effects in the brain. It has been found to modulate dopamine signaling, which is involved in a variety of brain functions, including movement, motivation, reward, and cognition. 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine has also been shown to affect other neurotransmitter systems, such as serotonin and noradrenaline.
実験室実験の利点と制限
One of the main advantages of 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine is its high selectivity for dopamine D2 receptors. This makes it an ideal radioligand for studying the distribution and density of these receptors in the brain. However, 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine has a relatively short half-life, which limits its use in longitudinal studies. It also has a relatively low signal-to-noise ratio, which can make it difficult to detect subtle changes in receptor density.
将来の方向性
There are several future directions for research on 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine. One area of interest is the use of 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine in the diagnosis and treatment of Parkinson’s disease. 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine has been shown to be a useful tool for assessing the degree of dopamine depletion in the brain, which is a hallmark of Parkinson’s disease. Another area of interest is the use of 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine in the diagnosis and treatment of addiction. 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine has been shown to modulate dopamine signaling in the brain, which is involved in the rewarding effects of drugs of abuse. Finally, there is interest in developing new radioligands with improved properties, such as longer half-life and higher signal-to-noise ratio, for studying dopamine D2 receptors in the brain.
Conclusion
In conclusion, 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine is a radioligand that has been extensively studied for its potential applications in the diagnosis and treatment of various neurological disorders. It has a high selectivity for dopamine D2 receptors and has been used to visualize the distribution and density of these receptors in the brain. 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine has a number of biochemical and physiological effects in the brain and has been linked to various neurological disorders. While 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine has some limitations, it remains a valuable tool for studying dopamine D2 receptors in the brain.
合成法
The synthesis of 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine involves the reaction of 2-amino-5-isopropylbenzoxazole with 2-methylphenylisocyanate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine.
科学的研究の応用
5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine has been widely used in molecular imaging studies to visualize dopamine D2 receptors in the brain. It has been found to be highly selective for D2 receptors and has a high affinity for these receptors. This makes it an ideal radioligand for studying the distribution and density of D2 receptors in the brain.
特性
IUPAC Name |
2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-10(2)12-6-7-16-15(9-12)19-17(20-16)13-5-4-11(3)14(18)8-13/h4-10H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHPCJULUZQELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697851.png)


![1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2697857.png)
![8-(3-Chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2697859.png)

![4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2697863.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide](/img/structure/B2697865.png)
![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)


